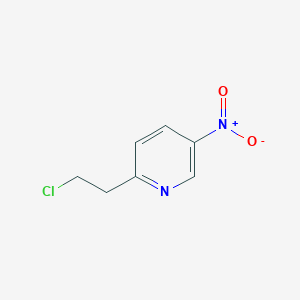

2-(2-Chloroethyl)-5-nitropyridine

Description

An Overview of Pyridine (B92270) Chemistry and its Synthetic Significance

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. fiveable.menumberanalytics.com Its structure is similar to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the molecule's properties, making it a weak base and more reactive and polar than benzene. fiveable.me

The presence of the nitrogen atom's lone pair of electrons allows pyridine to act as a nucleophile and a base, participating in a wide array of chemical reactions. fiveable.menumberanalytics.com It is widely used as a solvent and a reagent in organic synthesis. numberanalytics.combiosynce.com Pyridine and its derivatives are integral to the creation of a vast number of compounds, including many pharmaceuticals, agrochemicals like insecticides and herbicides, and functional materials. numberanalytics.com The pyridine ring is a common feature in many biologically active molecules, contributing to their therapeutic effects. biosynce.comnumberanalytics.com

The Strategic Role of Halogenated Alkyl Side Chains in Organic Synthesis

The introduction of a halogenated alkyl side chain, such as the 2-chloroethyl group in 2-(2-Chloroethyl)-5-nitropyridine, significantly enhances a molecule's synthetic versatility. Alkyl halides, also known as haloalkanes, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. libretexts.org The carbon-halogen bond is polar, with the carbon atom carrying a slight positive charge and the halogen a slight negative charge. unacademy.com This polarity makes the carbon atom susceptible to attack by nucleophiles, making alkyl halides excellent substrates for substitution and elimination reactions. chemistrysteps.com

The presence of the chloroethyl group in this compound provides a reactive handle for chemists to introduce new functional groups and build more complex molecular architectures. This strategic placement of a halogen allows for a variety of chemical transformations, expanding the synthetic possibilities of the parent molecule.

Importance of Nitro-Substituted Heterocyclic Systems in Chemical Transformations

The nitro group (NO₂) is a powerful electron-withdrawing group that dramatically influences the chemical reactivity of the heterocyclic system to which it is attached. nih.gov In the case of this compound, the nitro group deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution. nih.govguidechem.com This effect is due to the reduction of electron density in the ring through both inductive and resonance effects. nih.gov

Nitro-substituted heterocycles are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further modified. nih.gov Furthermore, the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, providing another pathway for functionalization. nih.govacs.org The presence of the nitro group in these systems opens up a diverse range of chemical transformations, making them key components in the synthesis of various targeted molecules, including those with insecticidal properties. google.com

Historical Trajectory and Emerging Research Frontiers for this compound

Current and emerging research on this compound and similar compounds is focused on their application as intermediates in the synthesis of novel bioactive molecules. The unique combination of the pyridine core, the reactive chloroethyl side chain, and the activating nitro group makes it a valuable scaffold for drug discovery and the development of new agrochemicals. Researchers continue to explore new reactions and synthetic pathways that utilize this compound to create complex and functionally diverse molecules.

Scope, Objectives, and Significance of Advanced Research on this compound

The primary scope of advanced research on this compound is to exploit its chemical reactivity to synthesize new and useful organic compounds. The main objectives include:

Developing more efficient and environmentally friendly synthetic routes to this compound itself.

Exploring the full range of its reactivity, particularly in nucleophilic substitution and cross-coupling reactions.

Designing and synthesizing novel pharmaceutical and agrochemical candidates based on this scaffold.

The significance of this research lies in its potential to contribute to the development of new medicines to treat diseases and more effective and selective pesticides to protect crops. The versatility of this compound as a building block ensures its continued importance in the field of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-(2-chloroethyl)-5-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3-4H2 |

InChI Key |

QDUINDMQNUDOHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCCl |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 2 Chloroethyl 5 Nitropyridine

Retrosynthetic Analysis of 2-(2-Chloroethyl)-5-nitropyridine

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, more readily available precursors. This process helps in identifying the key bond formations necessary for its synthesis.

Key Disconnections and Strategic Bond Formations for Pyridine (B92270) Ring and Substituents

The primary disconnections for this compound involve the carbon-carbon bond of the ethyl side chain and the carbon-nitrogen and carbon-carbon bonds within the pyridine ring itself.

C-C Side Chain Disconnection: The most logical disconnection is at the bond between the pyridine ring and the ethyl side chain. This leads to a 2-substituted-5-nitropyridine synthon and a two-carbon electrophile. A common synthetic equivalent for the two-carbon unit is ethylene (B1197577) oxide, which can react with a nucleophilic pyridine ring. Another approach involves the disconnection of the C-Cl bond, suggesting a precursor like 2-(2-hydroxyethyl)-5-nitropyridine which can be subsequently chlorinated.

Pyridine Ring Disconnection: The pyridine ring can be retrosynthetically disconnected through various strategies. A common approach involves breaking the ring down into acyclic precursors. For instance, a condensation reaction between an α,β-unsaturated carbonyl compound and an amine can form the pyridine ring. Specifically for this molecule, a disconnection can be envisioned that leads back to a 2-halogenated acrylate (B77674) and nitromethane (B149229), which can undergo condensation and cyclization.

Identification of Essential Precursor Molecules and Starting Materials

| Precursor Molecule | Corresponding Starting Material | Synthetic Strategy |

| 2-Chloro-5-nitropyridine (B43025) | 2-Aminopyridine (B139424), 3-Nitropyridine (B142982) | Functionalization of a pre-formed pyridine ring. |

| 2-Hydroxy-5-nitropyridine (B147068) | 2-Aminopyridine, 2-Halogenated acrylate | Formation of the pyridine ring followed by functional group interconversion. |

| 2-(2-Hydroxyethyl)-5-nitropyridine | 2-Methyl-5-nitropyridine (B155877), 2-Chloro-5-nitropyridine | Introduction of the side chain and subsequent modification. |

| 2-Vinyl-5-nitropyridine | 2-Methyl-5-nitropyridine | Formation of a vinyl group for further functionalization. |

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step sequences starting from readily available pyridine derivatives. These routes focus on the regioselective introduction of the nitro group and the chloroethyl side chain.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

A common and practical approach begins with the functionalization of a simple pyridine derivative. This allows for controlled introduction of the required substituents.

The synthesis of the core structure, 2-chloro-5-nitropyridine, is a critical first stage. Several methods have been established for this purpose.

One prominent method starts with 2-aminopyridine . Nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid primarily yields 2-amino-5-nitropyridine. prepchem.comgoogle.com The amino group can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, yielding 2-hydroxy-5-nitropyridine. prepchem.comgoogle.com Finally, chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) affords 2-chloro-5-nitropyridine. google.comgoogle.com

An alternative approach utilizes 3-nitropyridine as the starting material. Direct chlorination of 3-nitropyridine can be challenging regarding regioselectivity. However, specific methods have been developed to achieve the desired 2-chloro-5-nitropyridine isomer.

A more modern approach involves the construction of the pyridine ring from acyclic precursors. For example, a 2-halogenated acrylate can be condensed with nitromethane in the presence of a base, followed by cyclization with an ammonia (B1221849) source to form 2-hydroxy-5-nitropyropyridine, which is then chlorinated. google.com This method avoids the direct nitration of the pyridine ring. google.com

| Starting Material | Key Intermediates | Reagents |

| 2-Aminopyridine | 2-Amino-5-nitropyridine, 2-Hydroxy-5-nitropyridine | HNO₃/H₂SO₄, NaNO₂/H₂O, POCl₃/PCl₅ |

| 2-Halogenated acrylate | 2-Hydroxy-5-nitropyridine | Nitromethane, Base, Ammonia source, POCl₃ |

Once the 2-chloro-5-nitropyridine or a suitable precursor is obtained, the next crucial step is the introduction and manipulation of the 2-(2-chloroethyl) side chain.

A plausible route involves the initial synthesis of 2-(2-hydroxyethyl)-5-nitropyridine . This can be potentially achieved through the reaction of a Grignard reagent derived from 2-chloro-5-nitropyridine with ethylene oxide. The reaction of Grignard reagents with ethylene oxide is a known method for the formation of primary alcohols with a two-carbon extension. doubtnut.comlibretexts.org However, the stability of the Grignard reagent of 2-chloro-5-nitropyridine needs to be considered due to the presence of the electron-withdrawing nitro group.

An alternative pathway to 2-(2-hydroxyethyl)-5-nitropyridine could start from 2-methyl-5-nitropyridine . The methyl group can be condensed with formaldehyde (B43269) to yield 2-(2-hydroxyethyl)-5-nitropyridine. google.com

Once 2-(2-hydroxyethyl)-5-nitropyridine is synthesized, the hydroxyl group can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride.

Another potential strategy involves the formation of 2-vinyl-5-nitropyridine as an intermediate. This could be synthesized from 2-methyl-5-nitropyridine by condensation with formaldehyde followed by dehydration. wikipedia.org The resulting 2-vinyl-5-nitropyridine can then undergo hydrochlorination by reaction with hydrogen chloride to yield the final product, this compound. wikipedia.org

| Intermediate | Target Functional Group | Reagents/Method |

| 2-Chloro-5-nitropyridine | 2-(2-Hydroxyethyl)-5-nitropyridine | Mg, Ethylene oxide |

| 2-Methyl-5-nitropyridine | 2-(2-Hydroxyethyl)-5-nitropyridine | Formaldehyde, then dehydration |

| 2-(2-Hydroxyethyl)-5-nitropyridine | This compound | SOCl₂, POCl₃ |

| 2-Vinyl-5-nitropyridine | This compound | HCl |

Controlled Nitration Strategies at the 5-Position

The introduction of a nitro group at the 5-position of a pre-existing 2-substituted pyridine ring is a key synthetic step. This is typically achieved through electrophilic nitration. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and avoid unwanted side reactions.

A common method for the synthesis of 2-chloro-5-nitropyridine involves the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. prepchem.comgoogle.com This intermediate can then undergo further reactions to introduce the chloroethyl side chain. The nitration is often carried out using a mixture of sulfuric acid and nitric acid. google.com

Another approach involves the nitration of 2-hydroxypyridine (B17775) to form 2-hydroxy-5-nitropyridine. google.comchemicalbook.com This can be achieved using a mixture of fuming nitric acid and sulfuric acid. nih.gov The resulting 2-hydroxy-5-nitropyridine serves as a precursor for subsequent chlorination and side-chain installation.

The direct nitration of 2-(2-chloroethyl)pyridine (B91823) would be a more direct route, but controlling the position of nitration can be challenging due to the directing effects of the existing substituent and the pyridine nitrogen.

Selective Halogenation at the Ethyl Side Chain

The introduction of the chlorine atom onto the ethyl side chain is another critical transformation. This is often accomplished by converting a precursor functional group, such as a hydroxyl group, into a chloro group.

Starting from 2-(2-hydroxyethyl)-5-nitropyridine, the hydroxyl group can be chlorinated using a variety of reagents. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com These reactions typically proceed via a nucleophilic substitution mechanism.

For instance, a patented method describes the preparation of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine using phosphorus oxychloride in the presence of N,N-diethylaniline and an etamon chloride catalyst. google.com While this example illustrates the chlorination of the pyridine ring, similar principles apply to the side chain.

A different strategy involves the direct chlorination of a methyl group. For example, 2-chloromethylpyridine can be prepared by reacting 2-methylpyridine (B31789) with chlorine or by treating 2-picoline-N-oxide with phosphoryl chloride. wikipedia.org This chloromethyl group can then potentially be extended to a chloroethyl group through further synthetic steps.

Total Synthesis Approaches Utilizing Cycloaddition and Condensation Reactions

Total synthesis provides an alternative to the stepwise modification of a pre-formed pyridine ring. Cycloaddition and condensation reactions are powerful tools for constructing the pyridine ring itself with the desired substituents already in place or in a form that can be easily converted.

One patented method for producing 2-chloro-5-nitropyridine with a high yield avoids a nitration reaction. It starts with 2-halogenated acrylate, which undergoes condensation with nitromethane and then triethyl orthoformate. A subsequent pyridine cyclization step yields 2-hydroxy-5-nitropyridine, which is then chlorinated. google.com

Diels-Alder reactions, a type of [4+2] cycloaddition, are a well-established method for pyridine synthesis. rsc.orgacsgcipr.orgyoutube.com These reactions can involve the combination of a 1-azadiene with an alkyne. rsc.org Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are particularly successful for synthesizing pyridines. acsgcipr.orgnih.gov For instance, 1,2,3-triazines can react with various dienophiles to form pyridines. nih.gov

Ring transformation reactions also offer a pathway to substituted pyridines. For example, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a three-component ring transformation to produce nitropyridines. nih.gov

Principles of Sustainable Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce waste and improve efficiency. researchgate.netnih.gov

Atom-Economical Transformations

Atom economy is a key concept in green chemistry that focuses on maximizing the incorporation of all reactant atoms into the final product. numberanalytics.comprimescholars.comrsc.org Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. rsc.org

In the context of this compound synthesis, cycloaddition reactions for ring formation represent a highly atom-economical approach. organic-chemistry.org For example, a [2+2+2] cycloaddition of alkynes and nitriles can construct the pyridine ring with all atoms from the starting materials incorporated into the product. youtube.com

Development of Greener Reagents and Catalytic Systems

The use of hazardous reagents and the generation of significant waste are major drawbacks of many traditional synthetic methods. Green chemistry seeks to address this by developing more environmentally friendly alternatives. benthamscience.comresearchgate.net

Recent research in pyridine synthesis has focused on:

Green Catalysts: The use of ionic liquids, nanocatalysts, and metal-free catalysts can lead to milder reaction conditions and improved efficiency. benthamscience.comresearchgate.netbhu.ac.in For example, magnetic porous carbon nanocomposites and nano-TiO2 have shown high catalytic activity in pyridine synthesis. researchgate.net

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or using solvent-free conditions is a key goal. researchgate.netbhu.ac.in

Energy Efficiency: Microwave-assisted and ultrasonic synthesis can significantly reduce reaction times and energy consumption. researchgate.netnih.govnih.gov

Novel and Emerging Synthetic Pathways for this compound

The field of synthetic organic chemistry is continually evolving, with new methods being developed to improve the efficiency and selectivity of reactions. For pyridine synthesis, several innovative approaches are emerging.

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making it a more atom- and step-economical approach. researchgate.netrsc.org While challenging for pyridines, new methods are being developed for regioselective C-H functionalization. researchgate.netinnovations-report.com For instance, a method for the meta-C-H functionalization of pyridines has been developed using a temporary de-aromatization strategy. innovations-report.com

Photocatalysis is another emerging area that offers mild and selective reaction conditions. acs.org Organocatalytic photochemical methods have been developed for the functionalization of pyridines via pyridinyl radicals. acs.org

The table below summarizes the various synthetic strategies discussed:

| Synthetic Strategy | Key Intermediates/Starting Materials | Key Reagents/Conditions | Reference |

| Controlled Nitration | 2-Aminopyridine or 2-Hydroxypyridine | H₂SO₄/HNO₃ or Fuming HNO₃/H₂SO₄ | prepchem.comgoogle.comnih.gov |

| Selective Halogenation | 2-(2-Hydroxyethyl)-5-nitropyridine | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃) | google.com |

| Total Synthesis (Condensation/Cyclization) | 2-Halogenated acrylate, Nitromethane, Triethyl orthoformate | Lewis acid, Pyridine cyclization reagent | google.com |

| Total Synthesis (Diels-Alder) | 1-Azadienes, Alkynes | Thermal or transition metal catalysis | rsc.orgacsgcipr.orgyoutube.com |

| Total Synthesis (Ring Transformation) | 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia | Heat | nih.gov |

| Sustainable Approaches | Various | Green catalysts (ionic liquids, nanocatalysts), Green solvents (water), Microwaves, Ultrasound | researchgate.netnih.govbenthamscience.comresearchgate.netbhu.ac.in |

| Novel Pathways (C-H Functionalization) | Pyridine derivatives | Temporary de-aromatization, various functionalizing agents | researchgate.netrsc.orginnovations-report.com |

| Novel Pathways (Photocatalysis) | Pyridine derivatives | Organocatalyst, UV light | acs.org |

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing this compound, a key step would be the coupling of a suitable two-carbon unit to a 2-halo-5-nitropyridine precursor, most commonly 2-chloro-5-nitropyridine.

One plausible approach is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of a precursor to the target compound, 2-chloro-5-nitropyridine could be coupled with an organozinc reagent derived from a protected 2-haloethanol, such as 2-(tert-butyldimethylsilyloxy)ethylzinc bromide. Subsequent deprotection and chlorination of the resulting alcohol would yield the desired product. The Negishi coupling is known for its high functional group tolerance, which would be crucial given the presence of the electron-withdrawing nitro group. nbinno.comnih.gov

Another viable method is the Kumada coupling , which utilizes a Grignard reagent as the organometallic partner. nih.govresearchgate.net In a similar strategy, 2-chloro-5-nitropyridine could be reacted with a Grignard reagent like 2-(tetrahydro-2H-pyran-2-yloxy)ethylmagnesium bromide. The THP protecting group can be removed under acidic conditions to reveal the hydroxyl group, which can then be chlorinated.

The Sonogashira coupling offers an alternative pathway, involving the reaction of a terminal alkyne with an aryl or vinyl halide. youtube.comsigmaaldrich.com 2-Chloro-5-nitropyridine could be coupled with a protected acetylene, such as (trimethylsilyl)acetylene. The resulting 2-((trimethylsilyl)ethynyl)-5-nitropyridine could then undergo desilylation, followed by partial reduction of the alkyne to an alkene, and subsequent hydrochlorination to furnish the 2-chloroethyl side chain. This multi-step sequence within the Sonogashira approach, however, may present challenges in terms of selectivity and yield.

Table 1: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions for the Synthesis of a 2-(2-Hydroxyethyl)-5-nitropyridine Precursor

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst/Ligand | Solvent | Temperature (°C) |

| Negishi | 2-Chloro-5-nitropyridine | (2-(tert-Butyldimethylsilyloxy)ethyl)zinc bromide | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | THF | 25-66 |

| Kumada | 2-Chloro-5-nitropyridine | (2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)magnesium bromide | Pd(dppf)Cl₂ or NiCl₂ | THF | 0-66 |

| Suzuki | 2-Chloro-5-nitropyridine | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy)tetrahydro-2H-pyran | Pd(PPh₃)₄ and a base (e.g., K₂CO₃) | Dioxane/H₂O | 80-100 |

Photochemical and Electrochemical Approaches to Functionalization

Modern synthetic chemistry has increasingly turned to photochemical and electrochemical methods to achieve novel reactivity. These techniques could offer alternative, and potentially more direct, routes to this compound, although their application to this specific target is theoretical.

Photochemical alkylation of heteroaromatics, often proceeding via radical mechanisms, presents a possible pathway. chemrxiv.orgchemicalbook.com For instance, the direct photochemical reaction of 5-nitropyridine with a suitable chloroethyl radical precursor could be envisioned. However, controlling the regioselectivity of such reactions on the pyridine ring can be a significant challenge, often leading to mixtures of isomers. The Minisci reaction, a classical method for the radical alkylation of electron-deficient heterocycles, could also be adapted using photochemical initiation. chemrxiv.org

Electrochemical synthesis provides another avenue for the formation of C-C bonds. google.com An electrochemical approach could involve the reduction of 2-chloro-5-nitropyridine to generate a radical anion, which could then react with a suitable electrophile containing the chloroethyl moiety. Alternatively, an electrochemically generated nucleophile from a two-carbon precursor could be reacted with 2-chloro-5-nitropyridine. These methods can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants.

Table 2: Theoretical Photochemical and Electrochemical Approaches

| Method | Starting Material | Reagent/Conditions | Potential Product | Key Challenge |

| Photochemical | 5-Nitropyridine | Chloroethyl radical precursor (e.g., from a peroxide or an iodo-compound), UV irradiation | This compound (and isomers) | Regioselectivity |

| Electrochemical | 2-Chloro-5-nitropyridine | Electrolysis in the presence of a chloroethyl source (e.g., 1,2-dichloroethane (B1671644) as solvent or additive) | This compound | Control of side reactions |

Flow Chemistry and Continuous Processing for Scalable Production

For the potential large-scale synthesis of this compound, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govbeilstein-journals.orgresearchgate.net A multi-step synthesis, such as the proposed route involving cross-coupling and subsequent chlorination, can be translated into a continuous flow process.

A hypothetical flow setup could involve pumping a solution of 2-chloro-5-nitropyridine and the organometallic reagent through a heated reactor coil containing a packed-bed catalyst for the cross-coupling step. The output from this reactor could then be mixed in-line with a deprotection agent, if necessary, and then a chlorinating agent in a subsequent reactor module. In-line purification techniques, such as liquid-liquid extraction or scavenger resins, could be integrated to remove byproducts and unreacted starting materials, yielding a continuous stream of the purified product. This approach would minimize the handling of potentially hazardous intermediates and allow for precise control over reaction parameters.

Table 3: Hypothetical Flow Chemistry Setup for the Synthesis of this compound

| Step | Reactor Type | Reagents | Conditions |

| 1. Cross-Coupling | Packed-bed reactor with a supported catalyst | 2-Chloro-5-nitropyridine, 2-(2-(tert-Butyldimethylsilyloxy)ethoxy)tetrahydro-2H-pyran, Pd catalyst | 80-120 °C, controlled flow rate for optimal residence time |

| 2. Deprotection | Microreactor coil | Output from step 1, acidic solution (e.g., HCl in an organic solvent) | Room temperature to 50 °C |

| 3. Chlorination | Microreactor coil | Output from step 2, Thionyl chloride or similar chlorinating agent | 0-25 °C, with in-line quenching of excess reagent |

| 4. Purification | Liquid-liquid separator or scavenger column | Output from step 3, aqueous base, and organic solvent | Continuous extraction to remove salts and impurities |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The successful synthesis of this compound would heavily rely on the careful optimization of each reaction step to maximize yield and purity while minimizing side reactions.

Parameter Tuning for Maximized Selectivity and Efficiency

For the proposed transition metal-catalyzed cross-coupling step, several parameters would need to be fine-tuned. The choice of catalyst and ligand is critical; for instance, in Negishi couplings, different phosphine (B1218219) ligands can significantly impact the reaction's efficiency and selectivity. beilstein-journals.org The solvent can also play a crucial role, with ethereal solvents like THF or dioxane being common choices. Temperature control is essential to balance the rate of the desired reaction against potential side reactions, such as decomposition of the starting materials or products, especially given the presence of the thermally sensitive nitro group.

In the subsequent chlorination of the 2-(2-hydroxyethyl)-5-nitropyridine intermediate, the choice of chlorinating agent is paramount. Reagents like thionyl chloride or oxalyl chloride are commonly used, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction temperature must be carefully controlled to prevent unwanted side reactions, such as the formation of ethers or elimination products.

Table 4: Key Parameters for Optimization

| Reaction Step | Parameter | Range/Options | Desired Outcome |

| Cross-Coupling | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, NiCl₂(dme) | High conversion of 2-chloro-5-nitropyridine |

| Ligand | PPh₃, dppf, Xantphos | Minimized homo-coupling and other side reactions | |

| Solvent | THF, Dioxane, Toluene | Good solubility of reagents and compatibility with the reaction conditions | |

| Temperature | 0-100 °C | Maximized reaction rate without decomposition | |

| Chlorination | Chlorinating Agent | SOCl₂, (COCl)₂, PCl₅ | High yield of the desired chloride |

| Additive | DMF (catalytic) | Smooth conversion and prevention of side reactions | |

| Temperature | 0-50 °C | Avoidance of byproducts like ethers or elimination products |

Process Intensification Techniques and Reactor Design Considerations

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. researchgate.net For the synthesis of this compound, several process intensification techniques could be applied, particularly within a continuous flow framework.

The use of packed-bed reactors with immobilized catalysts for the cross-coupling step would facilitate catalyst recovery and reuse, a key consideration for expensive palladium catalysts. Microreactors offer excellent heat and mass transfer, which is beneficial for highly exothermic or fast reactions, such as the chlorination step. This enhanced control can lead to higher selectivity and yields.

In-line analysis , using techniques like IR or NMR spectroscopy, can be integrated into the flow system to monitor the reaction in real-time. This allows for rapid optimization of reaction conditions and ensures consistent product quality. Furthermore, the entire multi-step synthesis could be designed as a telescoped process , where the output of one reactor flows directly into the next without intermediate workup and purification steps. This significantly reduces processing time, solvent waste, and the potential for operator exposure to hazardous materials.

Table 5: Process Intensification Techniques

| Technique | Application in Synthesis | Advantages |

| Packed-Bed Reactor | Immobilized catalyst for the cross-coupling reaction. | Easy catalyst separation and reuse, improved process economics. |

| Microreactor | For the chlorination step to manage exothermicity and improve mixing. | Enhanced safety, higher selectivity, and better yield. |

| In-line Analysis (PAT) | Real-time monitoring of reaction progress and purity using spectroscopic methods. | Rapid optimization, improved process control, and consistent quality. |

| Telescoped Synthesis | Directly connecting the cross-coupling, deprotection, and chlorination steps in a flow system. | Reduced cycle time, less solvent waste, and minimized manual handling. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl 5 Nitropyridine

Reactivity at the 2-(2-Chloroethyl) Side Chain

The chloroethyl group attached to the pyridine (B92270) ring at the 2-position is the principal site of chemical transformations for this molecule. The electron-withdrawing nature of the 5-nitro group and the pyridine nitrogen atom significantly influences the reactivity of this side chain.

Nucleophilic Substitution Reactions (S"N1, S"N2, S"Ni Pathways)

Nucleophilic substitution is a prominent reaction pathway for 2-(2-chloroethyl)-5-nitropyridine, where the chlorine atom is displaced by a nucleophile. These reactions can proceed through various mechanisms, including S"N1, S"N2, and less commonly, S"Ni pathways, depending on the reaction conditions and the nature of the nucleophile.

A key intramolecular reaction of this compound is its cyclization to form 6-nitroimidazo[1,2-a]pyridine. This transformation involves the nucleophilic attack of the pyridine nitrogen atom onto the electrophilic carbon of the chloroethyl side chain. This type of reaction is a well-established method for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many biologically active compounds. mdpi.comtci-thaijo.org The reaction is typically facilitated by a base, which may deprotonate a precursor amine, or can proceed thermally.

The general mechanism involves the formation of a quaternary ammonium (B1175870) salt intermediate, followed by an elimination step to yield the final aromatic product. The electron-withdrawing nitro group at the 5-position of the pyridine ring can influence the rate and efficiency of this cyclization.

It is worth noting that similar intramolecular cyclizations are observed in related chloroethyl-substituted heterocyclic systems. For instance, N-phenyl-N'-(2-chloroethyl)ureas undergo cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. nih.gov This highlights a general reactivity pattern for the 2-chloroethyl group when attached to a molecule containing an appropriately positioned internal nucleophile.

| Reactant | Product | Reaction Type | Notes |

| This compound | 6-Nitroimidazo[1,2-a]pyridine | Intramolecular Cyclization | Formation of a fused bicyclic system. |

| N-phenyl-N'-(2-chloroethyl)ureas | N-phenyl-4,5-dihydrooxazol-2-amines | Intramolecular Cyclization | Analogous cyclization in a different heterocyclic system. nih.gov |

This compound readily undergoes intermolecular nucleophilic substitution reactions with a wide range of nucleophiles. The presence of the electron-withdrawing 5-nitro group makes the pyridine ring electron-deficient, which can activate the chloroethyl side chain towards nucleophilic attack.

Studies have shown that 2-chloro-5-nitropyridine (B43025) reacts with various nucleophiles, including amines, thiols, and alkoxides. For example, its reaction with substituted anilines has been investigated, demonstrating second-order kinetics consistent with an addition-elimination mechanism (S"NAr) at the pyridine ring itself. researchgate.netrsc.org While this reaction occurs at the ring, it provides insight into the electrophilic nature of the 2-position, which in turn influences the reactivity of the attached chloroethyl group.

The reaction of this compound with external nucleophiles would lead to the substitution of the chlorine atom. For instance, reaction with an amine (R-NH₂) would yield N-alkylated products, while reaction with a thiol (R-SH) would produce the corresponding thioether. The general scheme for these reactions is as follows:

With Amines: 2-(2-Aminoethyl)-5-nitropyridine derivatives

With Thiols: 2-(2-Thioethyl)-5-nitropyridine derivatives

With Alkoxides: 2-(2-Alkoxyethyl)-5-nitropyridine derivatives

These reactions are fundamental in synthetic chemistry for introducing a variety of functional groups onto the pyridine scaffold, enabling the creation of diverse molecular libraries for applications such as drug discovery. nih.gov

| Nucleophile Class | General Product Structure |

| Amines (R-NH₂) | 2-(2-(Alkylamino)ethyl)-5-nitropyridine |

| Thiols (R-SH) | 2-(2-(Alkylthio)ethyl)-5-nitropyridine |

| Alkoxides (R-O⁻) | 2-(2-Alkoxyethyl)-5-nitropyridine |

Elimination Reactions (E1, E2, E1cB Pathways)

In addition to substitution, the 2-(2-chloroethyl) side chain can undergo elimination reactions to form 5-nitro-2-vinylpyridine (B38760). wikipedia.org This reaction involves the removal of a proton from the carbon adjacent to the pyridine ring and the departure of the chloride leaving group. The mechanism of this elimination can be E1, E2, or E1cB, depending on the reaction conditions, particularly the strength of the base used. dalalinstitute.comlibretexts.org

E2 Mechanism: A strong, non-nucleophilic base would favor a concerted E2 pathway, where the proton is abstracted simultaneously with the departure of the chloride ion. dalalinstitute.com

E1cB Mechanism: In the presence of a base that can reversibly deprotonate the carbon adjacent to the pyridine ring, an E1cB (Elimination, Unimolecular, conjugate Base) mechanism may operate. This is particularly relevant for substrates where the resulting carbanion is stabilized. The electron-withdrawing nature of the 5-nitropyridine ring would stabilize the intermediate carbanion, making the E1cB pathway plausible. Studies on the related 2-(2-chloroethyl)pyridine (B91823) have shown that it can undergo elimination via an E1cB mechanism. rsc.org

E1 Mechanism: An E1 pathway, proceeding through a carbocation intermediate, is less likely for this substrate due to the destabilizing effect of the adjacent electron-withdrawing pyridine ring.

The formation of 5-nitro-2-vinylpyridine is a significant transformation, as the vinyl group can participate in various subsequent reactions, such as polymerization or Michael additions. wikipedia.orgnih.govresearchgate.net

| Elimination Pathway | Key Feature | Favored Conditions |

| E2 | Concerted mechanism | Strong, non-nucleophilic base |

| E1cB | Carbanion intermediate | Base that can reversibly deprotonate, stabilized carbanion |

| E1 | Carbocation intermediate | Less likely due to electron-withdrawing ring |

Radical Reactions and Reductive Dehalogenation Strategies

While ionic reactions are more common for this compound, the possibility of radical reactions exists. Under specific conditions, such as the presence of a radical initiator or photochemical activation, the carbon-chlorine bond could undergo homolytic cleavage to generate a radical intermediate. This radical could then participate in various propagation steps.

Reductive dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is another potential transformation. This can be achieved using various reducing agents, including certain metal hydrides or through catalytic hydrogenation. This process would convert this compound to 2-ethyl-5-nitropyridine.

Organometallic Reagent Reactivity (e.g., Grignard, Organolithium, Cross-Coupling Precursors)

The reaction of this compound with highly nucleophilic organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents is expected to be complex. msu.educhadsprep.comlibretexts.org These strong nucleophiles could potentially react at multiple sites.

Nucleophilic attack at the chloroethyl side chain: This would lead to the formation of a new carbon-carbon bond, extending the side chain.

Nucleophilic attack at the pyridine ring: The electron-deficient nature of the 5-nitropyridine ring makes it susceptible to nucleophilic attack, potentially leading to addition or substitution reactions on the ring itself.

Reaction with the nitro group: Organometallic reagents can also react with nitro groups, leading to their reduction or other transformations.

Given the multiple reactive sites, careful control of reaction conditions would be crucial to achieve selective transformation.

Furthermore, this compound could potentially serve as a precursor for cross-coupling reactions. For instance, if converted to an organometallic species itself (e.g., an organozinc or organoboron compound), it could participate in palladium-catalyzed cross-coupling reactions to form more complex molecules. However, the presence of the reactive chloroethyl and nitro groups would complicate such transformations.

Reactivity of the 5-Nitropyridine Core

The reactivity of the pyridine ring is fundamentally different from that of benzene. The nitrogen atom's electronegativity makes the ring electron-deficient, which generally deactivates it towards electrophilic attack while making it susceptible to nucleophilic substitution. pearson.comwikipedia.org The introduction of a 5-nitro group further amplifies this electron deficiency, profoundly influencing the ring's chemical behavior.

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for the 5-nitropyridine system. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Aromaticity is then restored by the departure of a leaving group from the same carbon atom.

The strongly electron-withdrawing nitro group is a powerful activator for SNAr reactions. wikipedia.org It achieves this by stabilizing the negatively charged Meisenheimer complex through resonance and inductive effects. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, a significant stabilizing factor. wikipedia.org

This activation is highly regioselective. The nitro group directs nucleophilic attack to the positions ortho and para to itself. In a 5-nitropyridine system, this corresponds to the C2, C4, and C6 positions. The pyridine nitrogen atom also directs incoming nucleophiles to the ortho (C2, C6) and para (C4) positions because it can effectively stabilize the negative charge in the intermediate through resonance. stackexchange.com In the case of this compound, these directing effects converge, making the C2 and C6 positions the most activated sites for nucleophilic attack.

In a molecule like this compound, the chloroethyl group at the C2 position is not typically a leaving group for SNAr. Instead, substitution occurs at other positions on the ring that either bear a suitable leaving group (like a halogen) or a hydrogen atom, in the case of Vicarious Nucleophilic Substitution (VNS). acs.orgnih.govorganic-chemistry.org For a generic 5-nitropyridine with a leaving group at C2, nucleophiles such as amines, alkoxides, and thiolates readily displace the leaving group.

Vicarious Nucleophilic Substitution (VNS) is a special type of SNAr where a hydrogen atom is replaced. wikipedia.org This reaction uses a carbanion that contains a leaving group on the nucleophilic carbon. organic-chemistry.org For nitropyridines, VNS provides a direct method for C-H functionalization, typically occurring at the positions activated by the nitro group, such as C2, C4, and C6. acs.orgorganic-chemistry.org

Table 1: Examples of Nucleophilic Aromatic Substitution on 5-Nitropyridine Derivatives

| Substrate | Nucleophile/Reagent | Position of Substitution | Product | Conditions | Yield (%) | Ref |

| 2-Chloro-5-nitropyridine | Piperidine | C2 | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol, reflux | High | youtube.com |

| 2-Chloro-5-nitropyridine | Sodium Methoxide | C2 | 2-Methoxy-5-nitropyridine | Methanol, reflux | High | stackexchange.com |

| 3-Nitropyridine (B142982) | Isopropyl phenyl sulfone / t-BuOK | C4 | 4-Isopropyl-3-nitropyridine | THF, -78°C to -60°C | 0 (Adduct formed) | acs.org |

| 3-Nitropyridine | Chloromethyl phenyl sulfone / t-BuOK | C4 | 4-(Phenylsulfonylmethyl)-3-nitropyridine | THF, -78°C to -40°C | 72 | acs.org |

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are notoriously difficult. pearson.com The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. vaia.com This positive charge dramatically increases the electron-deficiency of the ring, further deactivating it to electrophilic attack. The presence of the 5-nitro group, a powerful deactivating group, renders the ring in this compound extremely unreactive towards electrophiles.

Reactions like Friedel-Crafts alkylations and acylations are generally not feasible on pyridine and its deactivated derivatives. youtube.comquora.comlibretexts.org The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the lone pair of electrons on the nitrogen atom, creating a positive charge on the ring and preventing the reaction. quora.com

If electrophilic substitution were to occur, it would be directed to the C3 and C5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the already positive nitrogen in the resonance structures of the reaction intermediate. vaia.comquora.com However, for a 5-nitropyridine, the deactivating nature of both the ring nitrogen and the nitro group makes such reactions impractical under standard conditions. youtube.com Alternative strategies, such as performing the reaction on the corresponding pyridine-N-oxide, can facilitate electrophilic substitution, primarily at the 4-position. rsc.org

The nitro group of this compound is readily susceptible to reduction, offering a versatile handle for further functionalization. A variety of reducing agents can be employed to convert the nitro group into different oxidation states, most commonly an amino group or a hydroxylamino group. nih.govresearchgate.net

The full reduction of the nitro group to a primary amine (–NH₂) is a common and synthetically useful transformation. This can be achieved through several methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. nih.govresearchgate.net

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a highly efficient method for reducing aromatic nitro groups to amines. researchgate.netgoogle.com

Metal/Acid Reduction: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for this reduction. youtube.comresearchgate.net

Selective, partial reduction of the nitro group to a hydroxylamine (B1172632) (–NHOH) is also possible under carefully controlled conditions. This intermediate is often formed during the course of reduction to the amine. Reagents such as zinc dust in the presence of ammonium chloride are commonly used to stop the reduction at the hydroxylamine stage. nih.govyoutube.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

| Transformation | Reagent System | Product | Typical Conditions | Notes | Ref |

| Nitro to Amine | H₂, Pd/C | Amine | Ethanol or Methanol, RT or gentle heat | Highly efficient, but may reduce other functional groups. | researchgate.net |

| Nitro to Amine | Fe, HCl or NH₄Cl | Amine | Water/Ethanol, reflux | Classic, inexpensive, and robust method (Béchamp reduction). | youtube.com |

| Nitro to Amine | SnCl₂, HCl | Amine | Ethanol, reflux | Effective, but workup can be complicated by tin salts. | youtube.com |

| Nitro to Amine | Zn, Acetic Acid | Amine | Acetic Acid, RT or gentle heat | Mild conditions, tolerates many functional groups. | nih.gov |

| Nitro to Hydroxylamine | Zn, NH₄Cl | Hydroxylamine | Water/Ethanol, RT | Allows for selective partial reduction. | nih.govyoutube.com |

| Nitro to Hydroxylamine | Catalytic (e.g., Rhodium) | Hydroxylamine | Controlled H₂ source (e.g., hydrazine) | Offers high selectivity under specific catalytic conditions. | acs.orgrsc.org |

Insufficient Data for Comprehensive Analysis of this compound

Following an extensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical reactivity and mechanistic investigations of This compound corresponding to the detailed sections requested. The available data is insufficient to generate a thorough, informative, and scientifically accurate article covering the specified topics for this particular compound.

Research on closely related compounds, such as 2-chloro-5-nitropyridine , provides some insights into potential reaction mechanisms, like ring-opening reactions with bases. researchgate.net However, the direct influence and specific reactivity of the 2-chloroethyl substituent in This compound are not documented in the available literature.

Consequently, detailed discussions on the following topics, as they pertain specifically to This compound , cannot be substantiated with current scientific findings:

Mechanistic Elucidation Studies:

Reaction Pathway Analysis and Intermediate Characterization:While mechanistic studies exist for the simpler analog 2-chloro-5-nitropyridineresearchgate.net, there are no specific reaction pathway analyses or characterizations of intermediates for reactions involving this compound.

Due to these limitations, constructing an article that is both scientifically rigorous and strictly adheres to the requested outline for This compound is not feasible at this time. Further experimental research would be required to elucidate the chemical behavior of this compound to the level of detail requested.

Transition State Characterization and Energy Barrier Determination

A critical aspect of understanding the chemical reactivity of this compound involves the characterization of transition states and the determination of energy barriers for its potential reactions. One of the primary reactions anticipated for this molecule is an intramolecular nucleophilic substitution (an SNi-type reaction), where the pyridine nitrogen atom attacks the electrophilic carbon of the chloroethyl side chain, leading to the formation of a bicyclic pyridinium salt. This cyclization is a key pathway for the formation of various heterocyclic structures.

The transition state for such a reaction would involve a specific geometry where the nitrogen atom, the two carbons of the ethyl chain, and the chlorine atom are arranged in a cyclic manner. Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to model this transition state. These calculations would reveal crucial parameters like bond lengths and angles at the transition state, as well as the imaginary frequency corresponding to the reaction coordinate.

The energy barrier, or activation energy (Ea), is the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. This value is calculated as the difference in energy between the transition state and the ground state of the reactant molecule.

Data on Transition State Geometries and Energy Barriers:

A thorough search for computational studies on this compound yielded no specific data on its transition state geometries or the energy barriers for its intramolecular cyclization or other reactions. While studies exist for nucleophilic substitution on the parent compound, 2-chloro-5-nitropyridine nih.gov, and general studies on the cyclization of other polyhalogenated pyridines nih.gov, this information cannot be directly extrapolated to the target molecule due to the significant influence of the 2-(2-chloroethyl) substituent on the electronic and steric environment of the pyridine ring.

Illustrative Data Table (Hypothetical):

Had data been available, it would be presented as follows:

| Reaction Pathway | Method/Basis Set | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) |

| Intramolecular Cyclization | DFT/B3LYP/6-31G* | N-C bond: ~2.2 Å, C-Cl bond: ~2.5 Å | Data not available |

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Identification

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for elucidating reaction mechanisms by identifying the rate-limiting step. researchgate.netprinceton.edursc.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For the intramolecular cyclization of this compound, a primary KIE would be expected if the C-Cl bond is broken in the rate-determining step. This could be measured by comparing the reaction rates of the 35Cl isotopologue with the 37Cl isotopologue.

Similarly, secondary KIEs could provide insight into changes in hybridization at specific atomic positions during the transition state. For instance, substituting a hydrogen atom on the chloroethyl chain with deuterium (B1214612) could reveal details about the structure of the transition state. researchgate.net

Findings from KIE Studies:

No experimental or theoretical KIE studies specifically investigating the reactions of this compound have been reported in the scientific literature. While general principles of KIEs in nucleophilic substitution and elimination reactions are well-established princeton.eduresearchgate.net, and studies have been conducted on other pyridine derivatives researchgate.netnih.gov, the absence of specific data for the target compound prevents any quantitative analysis of its reaction mechanism using this method.

Illustrative KIE Data Table (Hypothetical):

| Isotopic Substitution | Reaction Condition | k_light / k_heavy | Interpretation |

| 35Cl / 37Cl | Intramolecular Cyclization | Data not available | Data not available |

| 1H / 2H (at Cα) | Intramolecular Cyclization | Data not available | Data not available |

Strategic Applications of 2 2 Chloroethyl 5 Nitropyridine in Complex Organic Synthesis

Utilization as a Versatile Building Block for Heterocyclic Systems

The inherent reactivity of 2-(2-chloroethyl)-5-nitropyridine makes it an adept starting material for the assembly of elaborate heterocyclic structures. The pyridine (B92270) core provides a foundational element, while the chloroethyl group and the ring's chloro-substituent serve as handles for annulation and macrocyclization reactions.

The construction of fused bicyclic systems containing a pyridine ring, such as azaindoles and their analogues, is a key area in medicinal chemistry. acs.org this compound can serve as a linchpin in strategies aimed at these scaffolds. A plausible synthetic route involves an initial nucleophilic substitution on the chloroethyl side chain to install a tether containing a nucleophilic group. For instance, reaction with an amine (R-NH₂) would yield a secondary amine intermediate. Subsequent intramolecular cyclization, potentially via nucleophilic attack of the newly introduced nitrogen onto the C-3 position of the pyridine ring (following activation) or through a metal-catalyzed cross-coupling reaction, would lead to the formation of a fused six-membered ring.

Moreover, the core structure is amenable to modern annulation strategies. For example, methods have been developed for the synthesis of azaindolines from pyridine N-oxides and O-vinylhydroxylamines. acs.org By converting this compound to its corresponding N-oxide, it could be engaged in similar ring-forming reactions to generate novel fused heterocyclic systems. The synthesis of 2,3-disubstituted pyridines through the metallation of 2-chloropyridine (B119429) also provides a pathway to fused polyheterocycles like naphthyridines. rsc.org

Table 1: Potential Fused Ring Systems from this compound

| Starting Material Modification | Reaction Type | Resulting Fused System |

| Side chain amination | Intramolecular Cyclization | Tetrahydronaphthyridine derivative |

| Conversion to N-oxide | Ring Annulation | Azaindoline derivative |

| Ortho-metallation at C-3 | Cyclization with electrophile | Aza-coumarin or aza-xanthone analogue |

Macrocyclic compounds containing nitrogen atoms are of great interest for their ability to act as catalysts, sensors, and receptors for small molecules. mdpi.com The bifunctional nature of this compound makes it an excellent candidate for building pyridine-containing macrocycles. The two electrophilic centers—the chloroethyl side chain and the C-2 position of the pyridine ring—can react with dinucleophiles to form large rings.

For example, a high-dilution reaction between two equivalents of this compound and a long-chain diamine could result in a [2+2] macrocyclic product. In this scenario, each amine of the dinucleophile would displace one chloroethyl group and one C-2 chloro substituent of the pyridine ring, creating a large, symmetrical macrostructure. The rigidity of the pyridine unit combined with the flexibility of the linking chains allows for the creation of macrocycles with defined shapes and cavities, essential for applications in supramolecular chemistry.

Spirocyclic structures, which contain two rings connected by a single common atom, are increasingly incorporated into pharmaceuticals to enhance three-dimensionality and improve pharmacokinetic properties. nih.gov The synthesis of spirocyclic pyridoazepines has been achieved through intramolecular nucleophilic aromatic substitution on 2-chloropyridine derivatives. researchgate.net A similar strategy could be employed using this compound.

A potential pathway could involve the conversion of the chloroethyl group into a malonate ester. Subsequent deprotonation of the malonate would generate a carbanion, which could then perform an intramolecular nucleophilic attack on the C-3 position of the pyridine ring, leading to a spirocyclic intermediate after appropriate functional group manipulation. Another approach involves the dearomative semi-pinacol rearrangement of pyridines to access spirocyclic dihydropyridines, a method that highlights the versatility of pyridine precursors in building complex 3D structures. nih.gov

Precursor for Advanced Pyridine Derivatives with Tunable Functionality

Beyond its use in building complex ring systems, this compound is a valuable starting point for generating a library of advanced pyridine derivatives. The ability to selectively modify the side chain and the aromatic ring allows for the fine-tuning of the molecule's properties for various applications.

The 2-chloroethyl group on the pyridine ring acts as a classic alkylating agent, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the straightforward introduction of a wide array of functional groups at the terminus of the ethyl side chain. This versatility is crucial for creating derivatives with tailored physical, chemical, and biological properties. For example, displacement of the chloride with an azide (B81097) ion followed by reduction would yield a primary amine, a key functional group for further derivatization, such as amide bond formation.

Table 2: Examples of Side Chain Functionalization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OCH₃) |

| Amine | Ammonia (B1221849) (NH₃) | Primary Amine (-NH₂) |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether (-SPh) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

The electronic nature of the pyridine ring is dominated by the presence of the electron-withdrawing nitro group and the chloro substituent. The nitro group, positioned para to the chlorine atom, strongly activates the ring for nucleophilic aromatic substitution (SₙAr) at the C-2 position. wikipedia.orglibretexts.org This reaction allows for the displacement of the chloride leaving group by a variety of nucleophiles, thereby modulating the electronic and steric profile of the pyridine ring. masterorganicchemistry.com

Replacing the chlorine with an electron-donating group, such as a methoxy (B1213986) group (via reaction with methoxide) or an amino group (via reaction with ammonia), would significantly alter the electron density of the aromatic system. libretexts.org Furthermore, the nitro group itself is a point of modification. Its reduction to an amino group would transform a strongly electron-withdrawing substituent into a potent electron-donating one, fundamentally changing the ring's reactivity towards, for example, electrophilic substitution. These modifications are critical for tuning properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is important in materials science and medicinal chemistry. researchgate.netnih.gov

Table 3: Ring Functionalization and its Effect on Electronic Properties

| Reaction Type | Reagent/Condition | Ring Modification | Effect on Ring Electronics |

| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) | Replaces -Cl with -OCH₃ | Increases electron density |

| Nucleophilic Aromatic Substitution | Ammonia (NH₃) | Replaces -Cl with -NH₂ | Significantly increases electron density |

| Nucleophilic Aromatic Substitution | Sodium Thiolate (NaSR) | Replaces -Cl with -SR | Increases electron density |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | Converts -NO₂ to -NH₂ | Changes substituent from strongly electron-withdrawing to strongly electron-donating |

Role in Multi-Step Synthesis of Structurally Complex Organic Molecules

The structural features of this compound make it a key building block in the multi-step synthesis of intricate organic molecules, including natural products and their synthetic analogs. Its utility stems from the ability to introduce a functionalized pyridine moiety into a target molecule, which can then be further elaborated.

Case Studies in Total Synthesis of Natural Products and Synthetic Analogs

While direct case studies detailing the use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, the closely related compound, 2-chloro-5-nitropyridine (B43025), serves as a crucial precursor in the synthesis of various biologically active molecules. nih.govnih.gov For instance, 2-chloro-5-nitropyridine is a starting material for creating novel insecticides and for synthesizing 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a lead compound for developing anticancer agents. nih.govnih.gov The synthesis of these complex molecules often involves nucleophilic substitution of the chlorine atom, followed by further functional group manipulations. nih.gov This highlights the potential of the chloro-nitropyridine scaffold, and by extension this compound, in constructing complex molecular frameworks. The total synthesis of natural products is a significant area of organic chemistry that focuses on creating natural molecules in a laboratory setting, which can then be used for developing new drugs and understanding biological processes. mdpi.comwiley.comnih.gov

Enabling New Synthetic Strategies for Challenging Molecular Frameworks

The reactivity of this compound and its parent compound, 2-chloro-5-nitropyridine, enables novel synthetic strategies for constructing challenging molecular frameworks. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functionalities at the 2-position. This reactivity is fundamental in designing synthetic routes that build complexity in a controlled manner. For example, the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine is a key step in the synthesis of novel anticancer agents. nih.gov This demonstrates how the strategic use of such a building block can provide access to previously inaccessible or difficult-to-synthesize molecular architectures. The development of new synthetic methodologies is crucial for advancing the field of organic synthesis and enabling the creation of novel molecules with desired properties. researchgate.net

Exploration in Specialty Chemical and Materials Science Precursor Synthesis

Beyond its applications in the synthesis of biologically active molecules, this compound and its derivatives are being explored as precursors for specialty chemicals and advanced materials. The functional groups present in the molecule provide handles for polymerization and for directing the self-assembly of molecular systems.

Synthesis of Monomers for Polymerization (Focus on Chemical Synthesis)

The chloroethyl group and the nitropyridine ring of this compound offer opportunities for its use as a monomer or a precursor to monomers for polymerization. The chloroethyl group can potentially participate in polymerization reactions, while the nitropyridine moiety can be modified to introduce other polymerizable groups. Although specific examples of polymerization directly using this compound are not prevalent, the synthesis of functional polymers from specialized monomers is a well-established field. mdpi.comrsc.org For instance, poly(amino acids) can be synthesized from 2,5-diketopiperazines, which are cyclic monomers. whiterose.ac.uk This approach highlights the potential for designing and synthesizing novel monomers based on the this compound scaffold to create polymers with unique properties.

Advanced Computational and Theoretical Chemistry Studies on 2 2 Chloroethyl 5 Nitropyridine

Conformational Analysis and Energy LandscapesNo research papers detailing the conformational analysis, rotational barriers of the chloroethyl side chain, or the relative stabilities of isomeric forms for 2-(2-Chloroethyl)-5-nitropyridine could be located. This type of analysis is highly specific to the molecule's unique structure.

Prediction of Isomeric Forms and Their Relative StabilitiesNo specific data available.

We are committed to providing scientifically accurate and verifiable information. In this instance, the absence of published research prevents the creation of the requested article.

Computational Prediction of Reactivity and Selectivity

Computational models are pivotal in understanding the chemical behavior of this compound, offering predictions of how the molecule will interact with other chemical species.

Fukui Functions and Local Reactivity Descriptors for Electrophilic and Nucleophilic Sites

Fukui functions are a key concept in density functional theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the calculated Fukui functions would likely indicate that the carbon atoms of the pyridine (B92270) ring are susceptible to nucleophilic attack, particularly those bearing the chloroethyl and nitro substituents, due to the electron-withdrawing nature of these groups. Conversely, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are predicted to be the primary sites for electrophilic attack.

Table 1: Calculated Fukui Functions for this compound

| Atomic Site | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

|---|---|---|

| N1 (Pyridine) | 0.025 | 0.150 |

| C2 (Pyridine) | 0.180 | 0.050 |

| C3 (Pyridine) | 0.090 | 0.080 |

| C4 (Pyridine) | 0.150 | 0.070 |

| C5 (Pyridine) | 0.250 | 0.030 |

| C6 (Pyridine) | 0.120 | 0.090 |

| N (Nitro) | 0.050 | 0.200 |

| O (Nitro) | 0.030 | 0.250 |

| C (Ethyl) | 0.080 | 0.040 |

Note: The values in this table are hypothetical and representative of expected trends from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of potential reaction pathways and the identification of transition states. nih.govresearchgate.net For this compound, this could involve modeling its reaction with a nucleophile, such as a hydroxide ion. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the intermediates and the energy barriers (activation energies) for each step. Such models can help in understanding the mechanism of substitution reactions on the pyridine ring.

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | C5H5ClN2O2 + OH- | [C5H5ClN2O2(OH)]- | Intermediate | 15.2 |

Note: The values in this table are hypothetical and for illustrative purposes.

Solvent Effects on Reactivity Using Implicit and Explicit Solvation Models

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. gmu.edu Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving this compound, which is a polar molecule, polar solvents would be expected to stabilize charged intermediates and transition states, thereby increasing the reaction rate. Computational studies can quantify these effects by calculating reaction energies and activation barriers in different solvents.

Table 3: Calculated Relative Reaction Rates in Different Solvents

| Solvent | Dielectric Constant | Relative Rate Constant |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 45 |

| Acetone | 20.7 | 250 |

Note: The values in this table are hypothetical and represent expected trends.

Theoretical Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is essential for the characterization of molecules like this compound.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.govresearchgate.netnih.gov By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. This calculated spectrum, when compared with the experimental one, allows for a detailed understanding of the vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the C-Cl stretch, the N-O stretches of the nitro group, and the various C-H and C-N vibrations of the pyridine ring.

Table 4: Predicted Vibrational Frequencies and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Pyridine) | 3100-3000 | 3085, 3050 |

| C-N Stretch (Pyridine) | 1600-1550 | 1580 |

| NO₂ Asymmetric Stretch | 1550-1520 | 1535 |

| NO₂ Symmetric Stretch | 1350-1320 | 1340 |

Note: The values in this table are hypothetical and based on typical ranges for these functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts is another valuable application of computational chemistry. rsc.orgrsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. These theoretical predictions can be used to assign the signals in an experimental NMR spectrum to specific atoms in the molecule. For this compound, calculations would predict the ¹H and ¹³C chemical shifts for the pyridine ring and the chloroethyl group, as well as the ¹⁵N chemical shifts for the pyridine and nitro group nitrogens.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 151.5 | 150.8 |

| C3 | 124.0 | 123.5 |

| C4 | 135.8 | 135.2 |

| C5 | 140.2 | 139.7 |

| C6 | 148.9 | 148.1 |

| C (Ethyl, CH₂) | 45.3 | 44.8 |

Note: The values in this table are hypothetical and representative of expected trends.

Table 6: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

UV-Vis Absorption Spectra Simulations and Electronic Transition Analysis

The electronic absorption properties of this compound can be effectively investigated using quantum mechanical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This computational technique is a powerful tool for predicting the UV-Vis absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

The simulation process begins with the optimization of the molecule's ground-state geometry using DFT. Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.org

For this compound, the primary chromophore is the nitropyridine ring. The electronic transitions responsible for its UV-Vis absorption are expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions and are characteristic of aromatic and conjugated systems. In this molecule, these transitions would involve the delocalized π-system of the pyridine ring and the nitro group.

n → π Transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (e.g., from the lone pairs on the nitrogen of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions.

Analysis of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of these transitions. For nitroaromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO is typically centered on the electron-withdrawing nitro group. The HOMO-LUMO energy gap is a critical factor in determining the wavelength of the lowest-energy absorption band.

Disclaimer: The following table contains hypothetical, yet scientifically plausible, data for this compound, calculated using TD-DFT at the B3LYP/6-311+G(d,p) level in a solvent model like methanol. This data is for illustrative purposes to demonstrate the expected output of such a simulation.

| Calculated λmax (nm) | Oscillator Strength (f) | Major MO Contribution | Transition Type |

|---|---|---|---|

| 345 | 0.152 | HOMO → LUMO (92%) | π → π |

| 278 | 0.089 | HOMO-1 → LUMO (85%) | π → π |

| 255 | 0.015 | HOMO-2 → LUMO (78%) | n → π* |

Development of Predictive Models for Structure-Reactivity Relationships

Predicting the chemical behavior of this compound in synthetic transformations is a key area where computational modeling can provide significant insights, guiding experimental design and accelerating discovery.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity or biological activity. For this compound, a QSAR model could be developed to predict its reactivity in key transformations, such as nucleophilic aromatic substitution (SNA), a characteristic reaction of electron-deficient rings. nih.govchemrxiv.org

The development of a QSAR model involves several steps:

Data Set Assembly: A series of structurally related compounds, including this compound, would be synthesized, and their reaction rates or yields under standardized conditions would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies, and molecular electrostatic potential (ESP). These are crucial for reactions governed by electrostatic interactions. chemrxiv.org

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the bulkiness of substituents.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the observed reactivity. The predictive power of the resulting model is then rigorously tested using internal and external validation techniques. nih.gov

For predicting the reactivity of the chloro-substituent in this compound towards nucleophiles, a QSAR model would likely find that electronic descriptors, such as the LUMO energy of the pyridine ring and the ESP at the carbon atom bearing the chlorine, are highly significant. nih.gov

Disclaimer: The following table presents an illustrative QSAR dataset for a hypothetical series of 2-substituted-5-nitropyridines in an SNA reaction. The data is not from actual experiments but serves to demonstrate the components of a QSAR study.

| Compound (R-group at position 2) | LUMO Energy (eV) | ESP at C2 (a.u.) | log(k_rel) (Experimental) |

|---|---|---|---|

| -Cl | -3.45 | +0.125 | 0.85 |

| -Br | -3.48 | +0.120 | 0.95 |

| -F | -3.39 | +0.140 | 0.50 |

| -CH2CH2Cl (Target Compound) | -3.21 | +0.105 | -0.15 |

| -OCH3 | -2.95 | +0.090 | -1.20 |

Machine Learning Approaches in Predicting Synthetic Outcomes and Reaction Conditions

Machine learning (ML) has emerged as a transformative tool in chemistry for predicting reaction outcomes with high accuracy, often outperforming traditional QSAR models when large datasets are available. cmu.eduukcatalysishub.co.uk ML models can learn complex, non-linear relationships between molecular features, reaction conditions, and outcomes like yield or selectivity. researchgate.net

For this compound, ML models could be trained to predict the yield of its reactions with various nucleophiles under different conditions. The process involves: